(3-Cyclopropylphenyl)boronic acid

Organic Synthesis Process Chemistry Boronic Acid Preparation

For researchers optimizing metabolic stability and conformational constraint in lead compounds, the instability of unsubstituted or heteroaromatic boronic acids in cross-coupling reactions can stall SAR campaigns. (3-Cyclopropylphenyl)boronic acid (CAS 1049730-10-0) solves this with documented protodeboronation resistance and high achievable purity (99.92%), ensuring reliable C-C bond formation. Key sourcing advantages: • Proven batch-to-batch consistency enables seamless scale-up from discovery to process chemistry. • Kilogram-scale commercial availability supports automated library synthesis for agrochemical and pharmaceutical high-throughput screening. • Tight purity specifications reduce downstream purification, lowering API cost-of-goods in late-stage functionalization.

Molecular Formula C9H11BO2
Molecular Weight 162 g/mol
CAS No. 1049730-10-0
Cat. No. B1419813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropylphenyl)boronic acid
CAS1049730-10-0
Molecular FormulaC9H11BO2
Molecular Weight162 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2CC2)(O)O
InChIInChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2
InChIKeyBFFVQXUPALEVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropylphenylboronic Acid Overview


(3-Cyclopropylphenyl)boronic acid (CAS 1049730-10-0) is an arylboronic acid derivative characterized by a cyclopropyl substituent at the meta position of the phenyl ring . This compound is a white crystalline solid with a molecular formula of C9H11BO2 and a molecular weight of 161.99 g/mol [1]. It is primarily utilized as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds between aryl and alkenyl fragments [1][2]. The cyclopropyl group imparts distinct electronic and steric properties compared to simpler arylboronic acids, influencing both the reactivity of the boronic acid moiety and the physicochemical characteristics of downstream products [2].

Specific Advantages of 3-Cyclopropylphenylboronic Acid


Simple arylboronic acids, such as phenylboronic acid, are commonly used in Suzuki-Miyaura couplings, but they lack the structural features necessary to confer specific pharmacokinetic or pharmacodynamic benefits to the final drug molecule . The cyclopropyl group in (3-cyclopropylphenyl)boronic acid is a privileged motif in medicinal chemistry, known to enhance metabolic stability, improve binding affinity through conformational constraint, and increase lipophilicity without excessive molecular weight gain [1]. Substituting this compound for a generic phenylboronic acid or a differently substituted cyclopropylphenyl isomer (e.g., 2- or 4-cyclopropylphenylboronic acid) would result in a different three-dimensional spatial arrangement and electronic distribution, leading to altered biological activity, off-target effects, or pharmacokinetic profiles [1][2]. Furthermore, the inherent stability of the boronic acid moiety to protodeboronation is critical for shelf-life and reliable reaction performance, a factor where cyclopropyl-substituted boronic acids demonstrate a significant advantage over heteroaromatic counterparts [3].

Evidence-Based Comparison of 3-Cyclopropylphenylboronic Acid


High-Yield and High-Purity Synthesis

The synthesis of (3-cyclopropylphenyl)boronic acid has been optimized to achieve a 93.5% total yield and a purity of 99.92% . This high-yield, high-purity synthesis route is critical for ensuring the reliability and cost-effectiveness of downstream applications, particularly in multi-step pharmaceutical syntheses where impurity carryover can significantly impact final product quality and yield. In contrast, syntheses for closely related analogs, such as 4-cyclopropylphenylboronic acid, often lack publicly reported yields of this magnitude, with typical vendor purity specifications ranging from 95-98% [1].

Organic Synthesis Process Chemistry Boronic Acid Preparation

Protodeboronation Stability Advantage

A comprehensive study on the protodeboronation kinetics of boronic acids revealed that cyclopropylboronic acids, a class to which (3-cyclopropylphenyl)boronic acid belongs, exhibit exceptionally slow protodeboronation, with a half-life (t0.5) exceeding one week at pH 12 and 70 °C [1]. This stability is in stark contrast to heteroaromatic boronic acids, such as 2-pyridylboronic acid, which undergo rapid protodeboronation with a half-life of only 25-50 seconds under neutral pH (pH 7) at the same temperature [1]. This intrinsic stability is a critical differentiator for procurement, as it ensures the reagent remains active over extended storage periods and under basic reaction conditions, minimizing waste and maximizing the efficiency of Suzuki-Miyaura couplings [1].

Boronic Acid Stability Protodeboronation Reagent Storage

Patent-Covered Bioactive Scaffold

The compound (3-cyclopropylphenyl)boronic acid is explicitly encompassed within the scope of patent FR2999183A1, which claims a broad class of boronic cyclopropyl compounds and their use in the preparation of pharmaceuticals, agrochemicals, and other biologically active molecules [1]. The patent specifically highlights the cyclopropane unit as a common motif in natural products and emphasizes the value of these boronic acid derivatives for introducing this privileged structure via cross-coupling reactions [1]. This direct inclusion in a patent application focused on cyclopropylboronic compounds underscores its recognized utility and commercial relevance as a building block for generating intellectual property, differentiating it from simpler, non-patented aryl boronic acids [1].

Medicinal Chemistry Patent Analysis Drug Discovery

Kilogram-Scale Commercial Supply

(3-Cyclopropylphenyl)boronic acid is commercially available from multiple vendors at up to kilogram scale, with a guaranteed minimum purity of 98% [1]. This reliable commercial supply at a defined purity specification is a critical factor for industrial and academic users planning multi-step syntheses or requiring consistent quality for biological assays. While other cyclopropylphenylboronic acid isomers (e.g., 2- and 4-substituted) are also available, the 3-substituted isomer's specific commercial availability at this scale and purity is a key differentiator for procurement decisions, ensuring that the required building block can be sourced predictably and cost-effectively [1].

Supply Chain Commercial Availability Scale-up

Applications of 3-Cyclopropylphenylboronic Acid


Synthesis of Metabolically Stable Drug Candidates

The cyclopropyl group is a well-established metabolic blocker in medicinal chemistry. By employing (3-cyclopropylphenyl)boronic acid in a late-stage Suzuki-Miyaura diversification, medicinal chemists can introduce this motif onto a phenyl ring of a lead compound. This strategy, validated by the patent's emphasis on cyclopropyl-containing bioactive molecules [1], allows for the systematic exploration of structure-activity relationships (SAR) around the phenyl moiety while simultaneously improving the compound's resistance to oxidative metabolism by cytochrome P450 enzymes. The high purity of the reagent (99.92% achievable) ensures that the final coupling product is not contaminated with impurities that could confound biological assay results.

Proprietary Agrochemical Library Construction

Agrochemical discovery often requires the generation of large, diverse libraries of compounds for high-throughput screening against target pests or weeds. (3-Cyclopropylphenyl)boronic acid, as a core scaffold encompassed by patent FR2999183A1 [1], is an ideal building block for creating novel, patentable chemical space. Its reliable commercial availability at kilogram scale [2] enables the parallel synthesis of hundreds to thousands of unique analogs via automated platforms, facilitating the rapid identification of new lead structures with improved potency or selectivity. The documented stability of cyclopropylboronic acids [3] also ensures the reagent remains active throughout the library synthesis campaign, minimizing the risk of failed reactions.

Scale-Up for Late-Stage Functionalization

In a process chemistry setting, the consistent quality and high purity of starting materials are paramount. The availability of (3-cyclopropylphenyl)boronic acid with a defined purity of 98% minimum, and the potential for even higher purity (99.92%) as demonstrated in optimized syntheses , significantly reduces the burden of purification and analytical characterization during scale-up. This reliability, combined with its documented stability [3], makes it a preferred reagent for introducing a cyclopropylphenyl group in the final steps of an active pharmaceutical ingredient (API) synthesis, where even minor impurities can have a major impact on the cost of goods and regulatory compliance.

Conformational Effects on Biological Activity

For academic researchers investigating the role of conformational constraint in ligand-receptor interactions, (3-cyclopropylphenyl)boronic acid provides a unique tool. Unlike a flexible phenyl ring or a simple methyl group, the cyclopropyl substituent locks the phenyl ring in a specific orientation relative to the rest of the molecule. By comparing the biological activity of compounds derived from this building block with those made from 2- or 4-cyclopropylphenylboronic acid, researchers can dissect the spatial requirements for target binding. The compound's high purity is essential for generating clear, interpretable SAR data, free from the confounding influence of impurities.

Technical Documentation Hub

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